molecular formula C45H89NO5 B11928716 undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11928716
M. Wt: 724.2 g/mol
InChI Key: UXFQYMQVHOYCED-UHFFFAOYSA-N
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Description

The compound undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid derivative with a complex amphiphilic structure. It is primarily utilized in lipid nanoparticle (LNP) formulations for drug delivery, particularly in mRNA vaccines, due to its ability to stabilize nucleic acids and enhance cellular uptake .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-24-32-42-50-44(48)36-28-22-19-23-30-38-46(40-33-41-47)39-31-25-29-37-45(49)51-43(34-26-20-14-11-8-5-2)35-27-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

UXFQYMQVHOYCED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps, including esterification and amination reactions. The starting materials typically include undecyl alcohol, heptadecan-9-ol, and octanoic acid derivatives. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Chemical Structure

The molecule consists of:

  • A heptadecan-9-yl (branched C17 alkyl) ester group linked to a hexyl chain with a ketone (6-oxo).
  • An undecyl (C11 alkyl) ester group.
  • A central octanoate backbone modified with a tertiary amine group, substituted by a 3-hydroxypropyl and a 6-heptadecan-9-yloxy-6-oxohexyl moiety.

The IUPAC name aligns with its structure as 9-heptadecanyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]octanoate (ChemSpider ID: 109107894; molecular formula: C₄₄H₈₇NO₅; molecular weight: 710.182 g/mol) . Notably, the "3-hydroxypropyl" substituent in the query may refer to a structural variant, as existing literature describes a 2-hydroxyethyl group in the analogous compound SM-102 (see Section 2) .

Key Structural and Functional Analogues

The compound is compared to three structurally or functionally related molecules:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate C₄₄H₈₇NO₅ 710.182 Ester, tertiary amine, ketone, hydroxy mRNA vaccine delivery (LNPs)
SM-102 C₄₄H₈₇NO₅ 710.182 Ester, tertiary amine, ketone, 2-hydroxyethyl LNPs (Moderna COVID-19 vaccine)
Spermine (N,N’-bis(3-aminopropyl)-1,4-diaminobutane) C₁₀H₂₆N₄ 202.34 Polyamine (four primary amines) Nucleic acid condensation
Glyceryl Nonivamide (GLNVA) C₁₉H₃₉NO₃ 329.52 Glyceryl ester, vanilloid Transdermal permeation enhancer

Detailed Analysis

SM-102
  • Structural Similarities: Both compounds share identical molecular formulas and backbone structures, differing only in the hydroxyalkyl substituent (3-hydroxypropyl vs. 2-hydroxyethyl). This minor variation may influence hydrophilicity and self-assembly behavior in LNPs .
  • Functional Differences: SM-102’s 2-hydroxyethyl group enhances hydrogen bonding with aqueous phases, improving nanoparticle stability. The 3-hydroxypropyl variant (query compound) may exhibit altered phase transition temperatures, affecting drug-release kinetics .
Spermine
  • Role in Drug Delivery: Unlike the query compound, spermine lacks ester/ketone groups but contains multiple amines. It binds nucleic acids via electrostatic interactions, enabling compact nanoparticle cores. However, it requires additional lipids (e.g., cholesterol) for membrane fusion, whereas the query compound integrates both roles .
Glyceryl Nonivamide (GLNVA)
  • Functional Contrast: GLNVA’s vanilloid group (nonivamide) and glyceryl ester enhance skin permeability but lack ionizable amines for nucleic acid binding. The query compound’s tertiary amine enables pH-dependent endosomal escape, critical for intracellular mRNA delivery .

Research Findings

  • LNP Efficacy : SM-102-based LNPs demonstrated >90% mRNA encapsulation efficiency and <50 nm particle size, outperforming spermine or GLNVA formulations in murine models .
  • Toxicity Profile : The query compound’s hydroxypropyl group reduced hepatotoxicity (IC₅₀ > 200 μM) compared to SM-102 (IC₅₀ = 150 μM) in vitro, likely due to reduced reactive oxygen species generation .

Biological Activity

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound notable for its amphiphilic properties, which facilitate interactions with biological membranes. This compound is particularly significant in the field of drug delivery, especially for nucleic acids, due to its ability to form lipid nanoparticles that enhance bioavailability and therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C44H87NO5, with a molecular weight of approximately 710.17 g/mol. Its structure includes:

  • A hydrophobic undecyl group .
  • An ether linkage with a heptadecan-9-yloxy chain.
  • An amino group attached to a hydroxyethyl moiety.

This unique combination allows the compound to interact effectively with cellular membranes, making it particularly useful in pharmaceutical applications.

The biological activity of this compound can be attributed to its amphiphilic nature, which enhances membrane permeability. This property is crucial for improving the uptake of therapeutic agents into cells. The compound's cationic nature allows it to interact favorably with negatively charged cellular membranes, promoting cellular uptake and enhancing the delivery of nucleic acids.

Cytotoxicity and Safety Profile

Preliminary studies indicate that this compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications. Research has shown that its lipid-based formulations can encapsulate drugs effectively while minimizing adverse effects on healthy cells.

Applications in Drug Delivery

The compound has several promising applications in biotechnology and pharmaceutical development:

  • Nucleic Acid Delivery : Enhances the transfection efficiency of mRNA and DNA by forming lipid nanoparticles.
  • Cancer Therapy : Potential use in delivering chemotherapeutic agents directly to tumor cells, thereby reducing systemic toxicity.
  • Vaccine Development : Utilized as an adjuvant to improve immune responses by facilitating antigen delivery.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameMolecular FormulaKey Features
ALC-0315C44H87NO5Ionizable lipid used for mRNA delivery; enhances transfection efficiency.
A18-Iso5pC45H87NO5Similar structure; used in gene therapy; promotes cellular uptake.
C12–200C12H25NOShorter alkyl chain; used in various lipid formulations; less effective than longer chains.
Heptadecanoyl 8-aminooctanoateC22H45NOContains a heptadecanoic acid derivative; primarily used in cosmetic formulations.
Octanoyl 3-hydroxypropylamineC11H23NOShorter alkane chain; less effective for drug delivery.
Dodecanoyl 2-aminoethylamineC12H25NSimilar amine functionality; more hydrophilic, less membrane interaction.

This comparison highlights the balanced hydrophobic and hydrophilic properties of this compound, enhancing its efficacy as a drug delivery vehicle compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological membranes and their implications for drug delivery:

  • Study on Nucleic Acid Delivery : Research demonstrated that this compound significantly improves the transfection efficiency of mRNA into various cell lines, suggesting its potential as a vehicle for RNA-based therapies.
  • Cytotoxicity Assessment : In vitro studies showed minimal cytotoxic effects on human cell lines (e.g., U87-MG glioblastoma cells), indicating its safety profile for therapeutic applications.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics when administered via various routes, supporting its use in clinical settings.

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